
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, also known as DMHM, is a synthetic compound that belongs to the class of cinnamic acid derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
作用機序
The mechanism of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is not fully understood. However, it has been proposed that N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine exerts its biological activities through the modulation of various signaling pathways. For example, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been shown to activate the Nrf2/ARE pathway, which is involved in the antioxidant response.
Biochemical and Physiological Effects:
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to reduce oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine also has a high degree of purity, which makes it suitable for use in biological assays. However, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations. It is not water-soluble, which can make it difficult to use in certain assays. In addition, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a relatively new compound, and its biological activities and mechanisms of action are not fully understood.
将来の方向性
There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine. One area of research is the development of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine derivatives with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the mechanisms of action of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, particularly its interactions with various signaling pathways. In addition, further studies are needed to determine the safety and toxicity of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine in animal models and humans. Finally, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine may have potential applications in the development of new drugs for the treatment of various diseases, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Although N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine, and further research is needed to fully understand its biological activities and potential applications.
合成法
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine can be synthesized by the reaction of 3,5-dimethoxy-4-hydroxycinnamic acid with morpholine in the presence of a catalyst. The reaction is carried out in a solvent such as dichloromethane or ethanol. The resulting product is purified by recrystallization or column chromatography.
科学的研究の応用
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in the development of these diseases.
特性
CAS番号 |
19856-69-0 |
|---|---|
製品名 |
N-(3,5-Dimethoxy-4-hydroxycinnamoyl)morpholine |
分子式 |
C15H19NO5 |
分子量 |
293.31 g/mol |
IUPAC名 |
(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H19NO5/c1-19-12-9-11(10-13(20-2)15(12)18)3-4-14(17)16-5-7-21-8-6-16/h3-4,9-10,18H,5-8H2,1-2H3/b4-3+ |
InChIキー |
ZPTWGJWTXJLCIJ-ONEGZZNKSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)N2CCOCC2 |
SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
正規SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)N2CCOCC2 |
同義語 |
(E)-3-(4-hydroxy-3,5-dimethoxy-phenyl)-1-morpholin-4-yl-prop-2-en-1-on e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



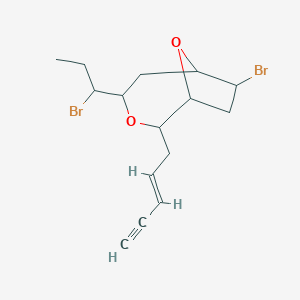
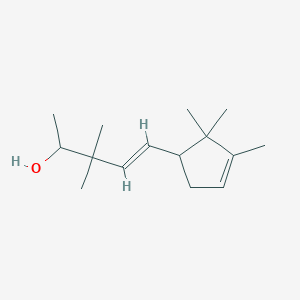

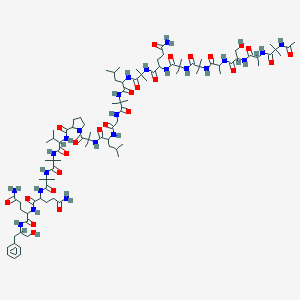



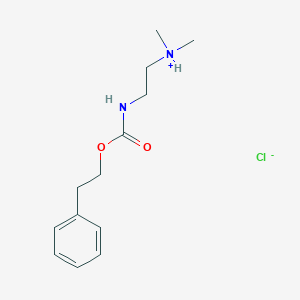
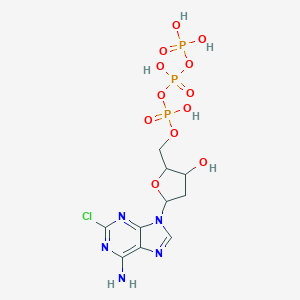

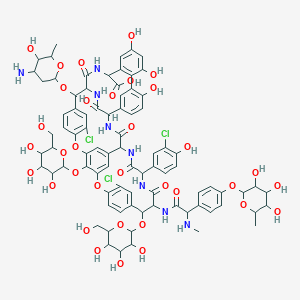
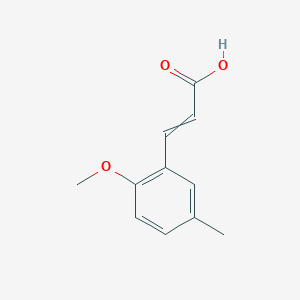
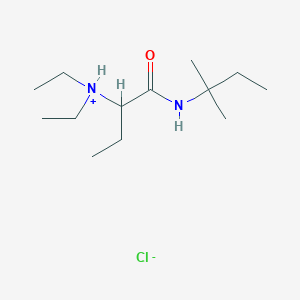
![[(5Z,8E,13Z)-25-Acetyloxy-1,11,21-trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] butanoate](/img/structure/B216654.png)